4-(Diethylamino)benzenediazonium chloride
Overview
Description
4-(Diethylamino)benzenediazonium chloride is a chemical compound with the molecular formula C10H14N3.Cl . It has a molecular weight of 211.691 . The compound is achiral and has no defined stereocenters . The systematic name for this compound is Benzenediazonium, 4-(diethylamino)-, chloride (1:1) .
Synthesis Analysis
The synthesis of diazonium salts like 4-(Diethylamino)benzenediazonium chloride typically involves the treatment of an aromatic amine with nitrous acid in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond . The resulting species is called a diazonium ion .Molecular Structure Analysis
The molecular structure of 4-(Diethylamino)benzenediazonium chloride consists of a benzene ring attached to a diazonium group (-N2+) and a diethylamino group (-N(C2H5)2). The diazonium group is a good leaving group, which makes this compound highly reactive .Chemical Reactions Analysis
Diazonium salts like 4-(Diethylamino)benzenediazonium chloride can undergo a variety of reactions. These include substitution reactions, where the diazonium group is replaced by another group, and coupling reactions, where the diazonium group forms a bridge between two benzene rings . For example, treatment with CuCl transforms aryl diazonium salts into aryl chlorides .Physical And Chemical Properties Analysis
Diazonium salts are typically crystalline, colorless solids . They are soluble in water but less so in alcohol . Diazonium salts are fragile and can explode when dried . Their aqueous solutions are neutral and conduct electricity due to the presence of ions .Scientific Research Applications
Encapsulation and Stabilization
4-(Diethylamino)benzenediazonium chloride demonstrates significant potential in the field of encapsulation and stabilization. Studies have explored its ability to form host-guest complexes with supramolecular assemblies, effectively preventing its reactivity in certain conditions. This encapsulation can be crucial for controlling reactivity and stability in various applications, such as in nanoscale reaction vessels (Brumaghim et al., 2004).
Synthesis of Novel Compounds
The compound plays a pivotal role in the synthesis of novel compounds, particularly in the field of organic chemistry. For instance, its reaction with other chemicals has led to the creation of diverse structures like enaminones and azolopyrimidines, contributing significantly to heterocyclic synthesis. This demonstrates the compound's versatility and importance in developing new chemical entities (Behbehani & Ibrahim, 2012).
Safety And Hazards
4-(Diethylamino)benzenediazonium chloride is considered hazardous. It is toxic in contact with skin and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with plenty of water and seek medical attention .
properties
IUPAC Name |
4-(diethylamino)benzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N3.ClH/c1-3-13(4-2)10-7-5-9(12-11)6-8-10;/h5-8H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXTPKUVYRXFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
21906-90-1 (Parent) | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9025033 | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethylamino)benzenediazonium chloride | |
CAS RN |
148-90-3, 6217-19-2 | |
Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(diethylamino)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Diethylamino)benzenediazonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(diethylamino)benzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(DIETHYLAMINO)BENZENEDIAZONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK98KEU4Q7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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